molecular formula C20H21N3O6 B2401644 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide CAS No. 887217-55-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide

Cat. No.: B2401644
CAS No.: 887217-55-2
M. Wt: 399.403
InChI Key: AYQWULQZFFLFOT-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide is a synthetic benzamide derivative designed for biochemical and pharmacological research. While a closely related hydrochloride salt form (CAS 1179368-81-0) is known in chemical databases , this specific nitro-substituted analog presents a distinct chemical motif for investigation. Benzamide derivatives are a significant class of compounds in medicinal chemistry, extensively studied for their potential to interact with various cellular targets. Notably, some benzamide-based structures have been explored as inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators involved in cell proliferation and differentiation . The structural features of this compound—comprising a morpholino ring, a benzodioxole group, and a nitrobenzamide unit—make it a valuable intermediate for constructing more complex molecules in drug discovery. It serves as a key scaffold for probing structure-activity relationships (SAR), particularly in the development of potential therapeutic agents for proliferative diseases . Researchers can utilize this compound in library synthesis, target identification, and mechanism-of-action studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c24-20(15-2-1-3-16(10-15)23(25)26)21-12-17(22-6-8-27-9-7-22)14-4-5-18-19(11-14)29-13-28-18/h1-5,10-11,17H,6-9,12-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQWULQZFFLFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}N3_3O6_6
  • Molecular Weight : 399.403 g/mol
  • CAS Number : 887217-55-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Nitro Group Activity : Nitro-containing compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind covalently to DNA and proteins, resulting in cellular damage or apoptosis .
  • Microtubule Interaction : Similar compounds have shown efficacy in disrupting microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division.

Antitumor Activity

This compound has demonstrated promising antitumor properties:

  • Case Study : In vitro studies on various cancer cell lines (e.g., CCRF-CEM and MIA PaCa-2) indicated that derivatives of this compound exhibited IC50_{50} values ranging from 328 to 644 nM, suggesting potent antitumor activity.
Cell LineIC50_{50} (nM)
CCRF-CEM328
MIA PaCa-2644

Antimicrobial Activity

The nitro group in the compound is also associated with antimicrobial effects. Nitro-containing compounds have been shown to exhibit activity against various pathogens through mechanisms involving the generation of reactive oxygen species (ROS) and DNA damage .

Anti-inflammatory Activity

Research indicates that nitro derivatives can modulate inflammatory pathways by inhibiting key enzymes such as iNOS and COX-2. This suggests a potential role for this compound in treating inflammatory conditions .

Research Findings

Recent studies have explored the synthesis and biological evaluation of nitrobenzamide derivatives, revealing their potential as multi-target inhibitors:

  • Study Results : Compounds similar to this compound have been synthesized with varying substituents on the benzamide moiety. These variations significantly impact their biological activity, particularly against cancer cells and inflammatory pathways .

Comparison with Similar Compounds

Structural Features

Core Backbone
  • Target Compound: Benzamide core with substitutions at the 3-position (nitro) and N-linked morpholinoethyl-benzodioxole.
  • Analog 1 (): Acetamide backbone with benzodioxole and morpholinoethyl groups .
  • Analog 2 () : Benzimidazole core with benzodioxole and 6-nitrobenzodioxole substituents .
  • Analog 3 (): Penta-2,4-dienamide backbone with benzodioxole and phenylamino groups .
Functional Group Variations
  • Nitro Positioning : The target’s nitro group is on the benzamide (3-position), whereas Analog 2 (4f) features nitro on the benzodioxole ring .
  • Morpholinoethyl Group: Unique to the target and Analog 1 (), this group contrasts with piperazine or benzyloxy substituents in other analogs .

Physical and Spectroscopic Properties

Compound Yield Melting Point (°C) Purity (%) Key Spectroscopic Data Reference
Target Compound - - - Anticipated ¹H/¹³C NMR peaks -
Analog 1 () 7.0% Not reported 97.8 ¹H NMR (δ 7.2–7.8, morpholine)
Analog 2 (4f, ) - - - ¹H NMR (δ 8.2 for nitro)
Analog 3 (D14, ) 13.7% 208.9–211.3 - ¹H NMR (δ 6.8–7.5, benzodioxole)
  • Melting Points : Analog 3 (D14) exhibits high thermal stability (208.9–211.3°C), likely due to crystallinity from the rigid penta-2,4-dienamide backbone .
  • Purity: Morpholino-containing analogs (e.g., ) show >97% purity, reflecting efficient purification protocols .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide?

  • Methodological Answer : Microwave-assisted synthesis (MAS) is a viable approach for nitrobenzamide derivatives, as demonstrated in analogous compounds (e.g., 3-chloro-N-substituted quinoxalin-2-amine derivatives). MAS reduces reaction times and improves yields by enhancing molecular collision efficiency . For this compound, coupling the morpholinoethyl and benzodioxolyl moieties via nucleophilic substitution or amidation under microwave conditions (~100–150°C, 20–40 min) could be explored. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Infrared (IR) spectroscopy can validate functional groups (e.g., nitro, morpholine). For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation, as seen in studies of structurally similar nitrobenzamide derivatives .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% threshold). Stability studies under varying pH (1–13), temperature (4–40°C), and light exposure should follow ICH guidelines. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) identify degradation pathways, with LC-MS/MS tracking byproducts like hydrolyzed morpholine or reduced nitro groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, nitro group reduction potentials). Molecular docking (AutoDock Vina, Schrödinger Suite) screens for binding affinity to enzymes like kinases or GPCRs, leveraging the morpholine moiety’s hydrogen-bonding potential. Reaction path search algorithms (e.g., GRRM) predict regioselectivity in nitro group transformations .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Methodological Answer : Use orthogonal assays to validate conflicting results. For example:

  • In vitro : Compare enzyme inhibition (IC₅₀) across multiple cell lines (HEK293, HeLa) to assess cell-type specificity.
  • In silico : Validate target engagement via molecular dynamics simulations (50–100 ns trajectories) to confirm binding mode consistency.
  • Control experiments : Test metabolites (e.g., reduced amine derivatives) to rule off-target effects. Cross-reference with structural analogs (e.g., nitrobenzoic acid derivatives) to identify structure-activity relationships (SARs) .

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Apply design of experiments (DoE) principles:

  • Factors : Temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for nitro reduction).
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C, DMF, 5 mol% catalyst) for maximum yield and minimal impurities. Membrane separation technologies (nanofiltration) or crystallization-driven purification can isolate the product efficiently .

Q. What strategies mitigate challenges in studying the compound’s pharmacokinetics (PK) in vivo?

  • Methodological Answer : Radiolabeling (¹⁴C or ³H isotopes) tracks absorption/distribution. Microsampling LC-MS/MS quantifies plasma concentrations at sub-microliter volumes to reduce animal use. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro permeability (Caco-2 assays) and metabolic stability (microsomal half-life) data to predict human PK profiles .

Methodological Resources

  • Synthetic Guidance : Microwave protocols from Journal of Chemical Sciences and reaction optimization via ICReDD’s computational-experimental feedback loop .
  • Computational Tools : CrystalExplorer for XRD analysis ; Gaussian 16 for DFT .
  • Safety Compliance : Adhere to Chemical Hygiene Plan standards for advanced laboratory work .

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